molecular formula C14H21NO3 B1666657 Benzoic acid, 5-amino-2-(heptyloxy)- CAS No. 13737-92-3

Benzoic acid, 5-amino-2-(heptyloxy)-

Cat. No. B1666657
CAS RN: 13737-92-3
M. Wt: 251.32 g/mol
InChI Key: JWTCQQIBIXZJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-amino-2-(heptyloxy)- is a bioactive chemical.

Scientific Research Applications

Electrochemical Behavior and Kinetics

  • Electrochemical Cleavage of Azo Bond : The electrochemical reduction of compounds including 2-hydroxy-5-azo-benzoic acid results in the production of 5-amino salicylic acid and sulfanilic acid. This study highlights the significance of sulfo substituent position relative to the azo bridge and the pH of the solution on the electrochemical behavior of these compounds (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis in Natural Products

  • Biosynthesis of 3,5-AHBA-Derived Natural Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a range of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of the biosynthesis of AHBA-derived natural products (Kang, Shen, & Bai, 2012).

Synthesis and Properties

  • Chromogenic Analogue Synthesis for Enzymatic Studies : The synthesis of compounds like 2-nitro-5-[(hexanoyl)-amino]-benzoic acid for the continuous spectrophotometric determination of aliphatic penicillin acylase activity. This study describes how these compounds can be used to detect penicillin acylases (Arroyo et al., 2002).
  • Synthesis of N-Acyl Derivatives of Anthranilic Acid : A series of N-acyl derivatives of anthranilic acid, including 2-(4-(heptyloxy)benzamido)benzoic acid, was synthesized. These compounds showed significant activity against Candida albicans, demonstrating their potential as antimicrobial agents (Slobodianiuk et al., 2019).

Photophysical Properties

  • Lanthanide-Based Coordination Polymers : The synthesis of new aromatic carboxylic acids and their use in lanthanide coordination compounds highlights their potential in photophysical applications. These compounds demonstrate efficient light harvesting capabilities and luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

CAS RN

13737-92-3

Product Name

Benzoic acid, 5-amino-2-(heptyloxy)-

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

5-amino-2-heptoxybenzoic acid

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-9-18-13-8-7-11(15)10-12(13)14(16)17/h7-8,10H,2-6,9,15H2,1H3,(H,16,17)

InChI Key

JWTCQQIBIXZJMM-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13737-92-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-(heptyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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